molecular formula C31H28N2O8S3 B11661154 diethyl 2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

diethyl 2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11661154
M. Wt: 652.8 g/mol
InChI Key: XPCOFXFPWVPOKS-UHFFFAOYSA-N
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Description

4,5-DIETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as isoindole, quinoline, and dithiole

Preparation Methods

The synthesis of 4,5-DIETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the isoindole and quinoline intermediates, followed by their coupling and subsequent functionalization to introduce the dithiole and carboxylate groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4,5-DIETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The isoindole and quinoline moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dithiole group may also play a role in redox reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Compared to other similar compounds, 4,5-DIETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C31H28N2O8S3

Molecular Weight

652.8 g/mol

IUPAC Name

diethyl 2-[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]-8-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C31H28N2O8S3/c1-6-40-28(37)23-24(29(38)41-7-2)44-30(43-23)21-18-13-10-14-19(39-5)22(18)33(31(3,4)25(21)42)20(34)15-32-26(35)16-11-8-9-12-17(16)27(32)36/h8-14H,6-7,15H2,1-5H3

InChI Key

XPCOFXFPWVPOKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C2C3=C(C(=CC=C3)OC)N(C(C2=S)(C)C)C(=O)CN4C(=O)C5=CC=CC=C5C4=O)S1)C(=O)OCC

Origin of Product

United States

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